![molecular formula C21H20N4O3 B2570977 N-(4-Ethoxyphenyl)-3-{4-Oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamid CAS No. 1105227-03-9](/img/structure/B2570977.png)

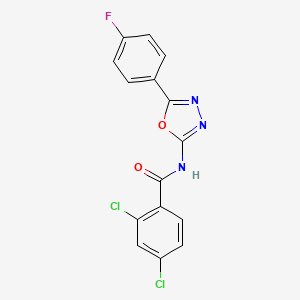

N-(4-Ethoxyphenyl)-3-{4-Oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-ethoxyphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide, also known as EPI-001, is a small molecule inhibitor that targets the androgen receptor (AR) and has shown potential as a treatment for prostate cancer.

Wissenschaftliche Forschungsanwendungen

Antivirale Aktivität

Indolderivate haben antivirale Aktivität gezeigt. Beispielsweise wurden 6-Amino-4-substituierte Alkyl-1H-Indol-2-substituierte Carboxylate-Derivate hergestellt und als antivirale Mittel berichtet .

Entzündungshemmende Aktivität

Indolderivate besitzen entzündungshemmende Eigenschaften. Es wurde festgestellt, dass sie mit hoher Affinität an mehrere Rezeptoren binden, was bei der Entwicklung neuer nützlicher Derivate hilfreich sein kann .

Antikrebsaktivität

Indolderivate haben in der Krebsbehandlung Potenzial gezeigt. Ihre Fähigkeit, mit hoher Affinität an mehrere Rezeptoren zu binden, macht sie zu einer wertvollen Ressource für die Entwicklung neuer Krebsbehandlungen .

Anti-HIV-Aktivität

Es wurde auch berichtet, dass Indolderivate eine Anti-HIV-Aktivität haben. Zum Beispiel berichteten Kasralikar et al. über eine Reihe neuartiger Indolyl- und Oxochromenyl-Xanthenon-Derivate und führten ihre molekularen Docking-Studien als Anti-HIV-1 durch .

Antioxidative Aktivität

Indolderivate haben antioxidative Eigenschaften. Dies macht sie möglicherweise nützlich bei der Behandlung von Krankheiten, die durch oxidativen Stress verursacht werden .

Antibakterielle Aktivität

Indolderivate haben antimikrobielle Aktivität gezeigt. Eine Reihe von 21 neuartigen Verbindungen, die von Indol-3-essigsäure abgeleitet sind und 1,3,4-Thiadiazol-, Thioether- und Amid-Einheiten enthalten, wurden entwickelt, synthetisiert und auf ihre in-vitro-antibakterielle Aktivität gegen drei Bakterienstämme untersucht .

Antituberkulose-Aktivität

Indolderivate haben eine antituberkulose Aktivität gezeigt. Dies macht sie möglicherweise nützlich bei der Behandlung von Tuberkulose .

Antidiabetische Aktivität

Indolderivate haben eine antidiabetische Aktivität gezeigt. Dies macht sie möglicherweise nützlich bei der Behandlung von Diabetes .

Wirkmechanismus

Target of Action

N-(4-ethoxyphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide is a complex compound with a structure that includes an indole nucleus . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets in the body.

Mode of Action

It is known that indole derivatives can exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could influence multiple pathways, leading to a variety of downstream effects.

Result of Action

The broad range of biological activities associated with indole derivatives suggests that this compound could have diverse effects at the molecular and cellular levels.

Biochemische Analyse

Biochemical Properties

N-(4-ethoxyphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The interactions typically involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways. For example, indole derivatives can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes .

Cellular Effects

N-(4-ethoxyphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, indole derivatives can activate or inhibit signaling pathways such as the NF-κB pathway, which plays a critical role in inflammation and immune responses . Additionally, these compounds can alter gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in cellular behavior and metabolism .

Molecular Mechanism

The molecular mechanism of action of N-(4-ethoxyphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors or enzymes, leading to conformational changes that affect their activity. For example, indole derivatives can inhibit the activity of enzymes like COX and LOX by binding to their active sites, thereby reducing the production of pro-inflammatory mediators . Additionally, these compounds can modulate gene expression by interacting with transcription factors or epigenetic regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(4-ethoxyphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Indole derivatives are generally stable under physiological conditions, but their stability can be affected by factors such as pH, temperature, and the presence of other reactive species . Long-term studies have shown that these compounds can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and modulation of gene expression .

Dosage Effects in Animal Models

The effects of N-(4-ethoxyphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities, without causing significant toxicity . At high doses, it may cause adverse effects, including toxicity to specific organs or tissues . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

N-(4-ethoxyphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity .

Transport and Distribution

The transport and distribution of N-(4-ethoxyphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by transporters such as organic anion transporters (OATs) and organic cation transporters (OCTs) . Additionally, binding proteins can facilitate its distribution to specific cellular compartments or tissues . The localization and accumulation of this compound can affect its activity and function .

Subcellular Localization

The subcellular localization of N-(4-ethoxyphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide is crucial for its activity and function. This compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, indole derivatives can localize to the nucleus, where they interact with transcription factors and modulate gene expression . Additionally, these compounds can be targeted to mitochondria, where they influence cellular metabolism and energy production .

Eigenschaften

IUPAC Name |

N-(4-ethoxyphenyl)-3-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3/c1-2-28-15-9-7-14(8-10-15)23-18(26)11-12-25-13-22-19-16-5-3-4-6-17(16)24-20(19)21(25)27/h3-10,13,24H,2,11-12H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QICQMHMDGJTIRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CCN2C=NC3=C(C2=O)NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[7-hydroxy-4-oxo-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-3-yl]oxybenzoate](/img/structure/B2570897.png)

![N-(3-(dimethylamino)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-(phenylthio)butanamide hydrochloride](/img/structure/B2570905.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2570907.png)

![3,6-dichloro-N-[1-(3-propan-2-yloxyphenyl)ethyl]pyridine-2-carboxamide](/img/structure/B2570909.png)

![[3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl]methanamine](/img/structure/B2570913.png)

![N-(5-Chloro-2,4-dimethoxyphenyl)-2-{[6-(4-phenylpiperazin-1-YL)pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B2570915.png)

![3-(4-ethylphenyl)-1-(2-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)